

An In-depth Technical Guide to N-Methyl-2-(3-fluorophenyl)ethanamine

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Compound of Interest

Compound Name: *N-Methyl-2-(3-fluorophenyl)ethanamine*

CAS No.: *515137-48-1*

Cat. No.: *B1591980*

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **N-Methyl-2-(3-fluorophenyl)ethanamine**, a fluorinated phenethylamine derivative. Given the limited specific research on this particular isomer, this document synthesizes foundational chemical principles with field-proven methodologies for its synthesis and analysis. By leveraging data from structurally related compounds, this guide aims to serve as a foundational resource, enabling researchers to confidently work with and explore the potential of this molecule.

Chemical Identity and Properties

N-Methyl-2-(3-fluorophenyl)ethanamine is a substituted phenethylamine characterized by a fluorine atom at the meta position of the phenyl ring and a methyl group on the terminal amine.

Core Identifiers

Identifier	Value	Source
CAS Number	515137-48-1	[1][2][3][4][5]
Molecular Formula	C ₉ H ₁₂ FN	[1][3]
IUPAC Name	2-(3-fluorophenyl)-N-methylethanamine	[2]
Synonyms	Benzeneethanamine, 3-fluoro-N-methyl-	[3]

Physicochemical Properties

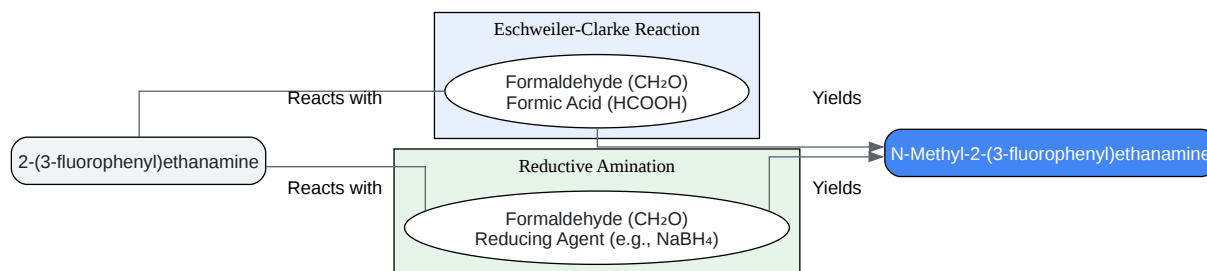
The following table outlines key physical and chemical properties. It is important to note that publicly available, experimentally verified data for this specific compound is scarce. The data presented here is sourced from chemical suppliers and should be confirmed through laboratory analysis.

Property	Value	Source
Molecular Weight	153.20 g/mol	[1][3]
Boiling Point	~200.96 °C at 760 mmHg	[3]
Density	~1.009 g/cm ³	[3]
Flash Point	~75.34 °C	[3]
Refractive Index	~1.492	[3]
Storage	2-8 °C	[3]

Synthesis of N-Methyl-2-(3-fluorophenyl)ethanamine

The synthesis of **N-Methyl-2-(3-fluorophenyl)ethanamine** typically involves the N-methylation of its primary amine precursor, 2-(3-fluorophenyl)ethanamine. Two robust and widely applicable methods for this transformation are the Eschweiler-Clarke reaction and reductive amination.

Synthetic Pathways Overview



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Caption: Key synthetic routes to **N-Methyl-2-(3-fluorophenyl)ethanamine**.

Experimental Protocol: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines, utilizing an excess of formic acid and formaldehyde. A key advantage of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts.^{[6][7][8]}

Causality: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. Formic acid then acts as a hydride donor to reduce the iminium ion, yielding the methylated amine and carbon dioxide. The irreversibility of the reaction is driven by the loss of CO₂ gas.^[7]

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1.0 equivalent of 2-(3-fluorophenyl)ethanamine with 1.8 equivalents of formic acid.
- **Reagent Addition:** Slowly add 1.1 equivalents of a 37% aqueous formaldehyde solution to the stirred mixture. Note that this addition can be exothermic.

- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-18 hours.
- **Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** After completion, cool the mixture to room temperature. Carefully basify the solution with a concentrated sodium hydroxide or potassium hydroxide solution until the pH is greater than 10.
- **Extraction:** Extract the product with an organic solvent such as diethyl ether or dichloromethane (3x the volume of the aqueous layer).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.[6]

Experimental Protocol: Reductive Amination

Reductive amination is another versatile method for amine alkylation. This process involves the reaction of an amine with a carbonyl compound (in this case, formaldehyde) to form an imine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.

Causality: This method offers a high degree of control and can be performed under milder conditions than the Eschweiler-Clarke reaction. A variety of reducing agents can be employed, with sodium borohydride being a common and effective choice.[9]

Step-by-Step Methodology:

- **Reaction Setup:** Dissolve 1.0 equivalent of 2-(3-fluorophenyl)ethanamine in a suitable solvent such as methanol or ethanol in a round-bottom flask.
- **Imine Formation:** Add 1.1 equivalents of a 37% aqueous formaldehyde solution to the flask and stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

- Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add 1.5 equivalents of sodium borohydride (NaBH₄).
- Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.
- Quenching: Carefully quench the reaction by the slow addition of water.
- Work-up and Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate (3x).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified via column chromatography.

Analytical Characterization

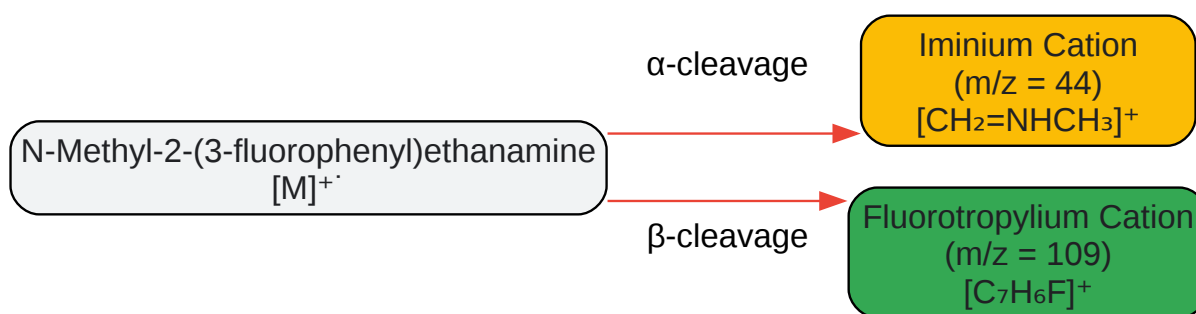
Accurate analytical characterization is crucial for confirming the identity and purity of the synthesized **N-Methyl-2-(3-fluorophenyl)ethanamine**. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. For phenethylamines, electron ionization (EI) mass spectrometry typically yields characteristic fragmentation patterns.

Expected Fragmentation Pathway:

The mass spectrum of **N-Methyl-2-(3-fluorophenyl)ethanamine** is expected to be dominated by fragments arising from α -cleavage (cleavage of the bond between the carbon adjacent to the nitrogen and the benzylic carbon) and benzylic cleavage.



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Caption: Predicted electron ionization fragmentation of **N-Methyl-2-(3-fluorophenyl)ethanamine**.

- **α-Cleavage:** This is a characteristic fragmentation for amines and is expected to produce a stable iminium cation. For **N-Methyl-2-(3-fluorophenyl)ethanamine**, this would result in a fragment with a mass-to-charge ratio (m/z) of 44, corresponding to [CH₂=NHCH₃]⁺.
- **β-Cleavage (Benzylic Cleavage):** Cleavage of the bond between the benzylic carbon and the adjacent carbon is also highly probable, leading to the formation of a fluorotropylium cation at m/z 109. This is often a prominent peak in the mass spectra of phenethylamines.^{[10][11]}

General GC-MS Protocol Outline:

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile organic solvent like methanol or ethyl acetate.
- **Injection:** Inject a 1 μL aliquot into the GC-MS system.
- **Chromatographic Separation:** Utilize a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to separate the analyte from any impurities.
- **Mass Spectrometry:** Acquire mass spectra in the electron ionization (EI) mode, typically at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are indispensable for the structural elucidation of the molecule. While specific spectral data for **N-Methyl-2-(3-fluorophenyl)ethanamine** is not readily available in the literature, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.

Expected ^1H NMR Resonances:

- Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 6.8-7.4 ppm, characteristic of a 1,3-disubstituted benzene ring. The fluorine atom will induce further splitting of the aromatic signals.
- Ethyl Chain Protons (-CH₂-CH₂-): Two multiplets, likely in the range of δ 2.7-3.0 ppm.
- N-Methyl Protons (N-CH₃): A singlet around δ 2.4 ppm.
- Amine Proton (N-H): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ^{13}C NMR Resonances:

- Aromatic Carbons: Multiple signals in the aromatic region (δ 110-165 ppm). The carbon directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.
- Ethyl Chain Carbons: Two signals in the aliphatic region (δ 30-60 ppm).
- N-Methyl Carbon: A signal around δ 30-35 ppm.

Research Context and Potential Applications

While **N-Methyl-2-(3-fluorophenyl)ethanamine** itself is not extensively studied, its structural class—fluorinated phenethylamines—is of significant interest in medicinal chemistry and pharmacology.

The "Magic" of Fluorine:

The introduction of fluorine into a molecule can profoundly alter its biological properties.^{[12][13]} Fluorine's high electronegativity and small size can:

- Modulate pKa: Affecting the basicity of the amine and thus its ionization state at physiological pH.
- Increase Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, potentially increasing the compound's half-life.
- Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.[14]
- Alter Lipophilicity: This can influence the compound's ability to cross the blood-brain barrier and other biological membranes.

Potential Research Areas:

Derivatives of fluorinated phenethylamines are explored for their psychoactive properties and their interactions with monoamine neurotransmitter systems.[12][13] As such, **N-Methyl-2-(3-fluorophenyl)ethanamine** could serve as:

- A synthetic intermediate for more complex pharmaceutical agents.[1][3]
- A research tool for probing the structure-activity relationships of monoamine transporter inhibitors or receptor ligands.
- A candidate for library synthesis in drug discovery programs targeting the central nervous system.

Safety Information

Limited safety information is available for **N-Methyl-2-(3-fluorophenyl)ethanamine**. As an organic amine, it should be handled with care, assuming it may be irritating to the skin, eyes, and respiratory tract.[1] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated fume hood.

Conclusion

N-Methyl-2-(3-fluorophenyl)ethanamine represents a valuable, yet under-explored, chemical entity. This guide provides a robust framework for its synthesis and characterization, drawing

upon established chemical principles and methodologies for analogous compounds. By understanding its fundamental properties and the means of its preparation and analysis, researchers are well-equipped to further investigate its potential in various scientific domains, from medicinal chemistry to materials science.

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